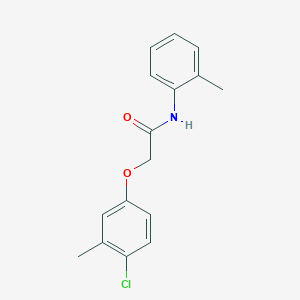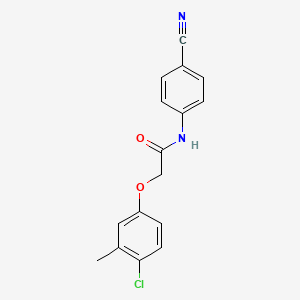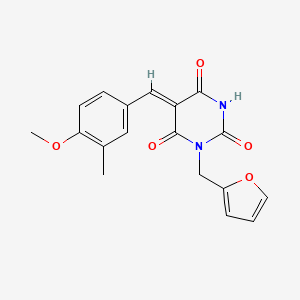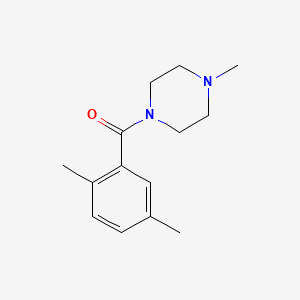
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide, also known as clofibric acid, is a chemical compound that has been widely used in scientific research applications. It is a member of the fibric acid class of drugs that are commonly used for the treatment of hyperlipidemia and dyslipidemia. Clofibric acid has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
Clofibric acid exerts its effects through the activation of PPARs. PPARs are transcription factors that bind to specific DNA sequences and regulate the expression of target genes. Clofibric acid binds to the ligand-binding domain of PPARs, inducing a conformational change that allows the receptor to bind to DNA and activate gene transcription. The activation of PPARs by 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid leads to the upregulation of genes involved in fatty acid oxidation, lipoprotein metabolism, and glucose homeostasis.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce plasma triglyceride levels, increase high-density lipoprotein cholesterol levels, and decrease low-density lipoprotein cholesterol levels. Clofibric acid has also been shown to improve insulin sensitivity, reduce inflammation, and reduce the risk of cardiovascular disease.
実験室実験の利点と制限
Clofibric acid has several advantages for lab experiments. It is readily available and can be easily synthesized. It has a well-established mechanism of action and has been extensively studied in vitro and in vivo. However, 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid also has some limitations. It is a non-specific activator of PPARs, which can lead to off-target effects. It can also be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid. One area of research is the identification of novel PPAR ligands that have improved specificity and reduced toxicity compared to 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid. Another area of research is the development of new therapeutic applications for 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid, such as the treatment of metabolic disorders and inflammation. Additionally, the use of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid in combination with other drugs or therapies is an area of active research.
合成法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid involves the reaction between 4-chloro-3-methylphenol and 2-methylphenylacetyl chloride in the presence of an acid catalyst. The resulting product is then treated with aqueous sodium hydroxide to form the final compound. The yield of 2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide acid synthesis can be improved by using different reaction conditions and purification methods.
科学的研究の応用
Clofibric acid has been extensively used in scientific research applications due to its ability to activate peroxisome proliferator-activated receptors (PPARs). PPARs are a family of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism, inflammation, and cell differentiation. Clofibric acid has been shown to activate PPARα and PPARγ, leading to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-11-5-3-4-6-15(11)18-16(19)10-20-13-7-8-14(17)12(2)9-13/h3-9H,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUGECYCVPIEQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5859165.png)


![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5859184.png)



![4-methyl-N'-({[methyl(2-naphthylsulfonyl)amino]acetyl}oxy)benzenecarboximidamide](/img/structure/B5859219.png)

![6-(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5859229.png)

![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5859231.png)
![N-benzyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5859238.png)
